

columbin docking score comparison

prangenidin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Columbin

CAS No.: 546-97-4

Cat. No.: S606199

Get Quote

Docking Score Comparison

The table below summarizes the available experimental docking data for **columbin** and prangenidin from recent studies:

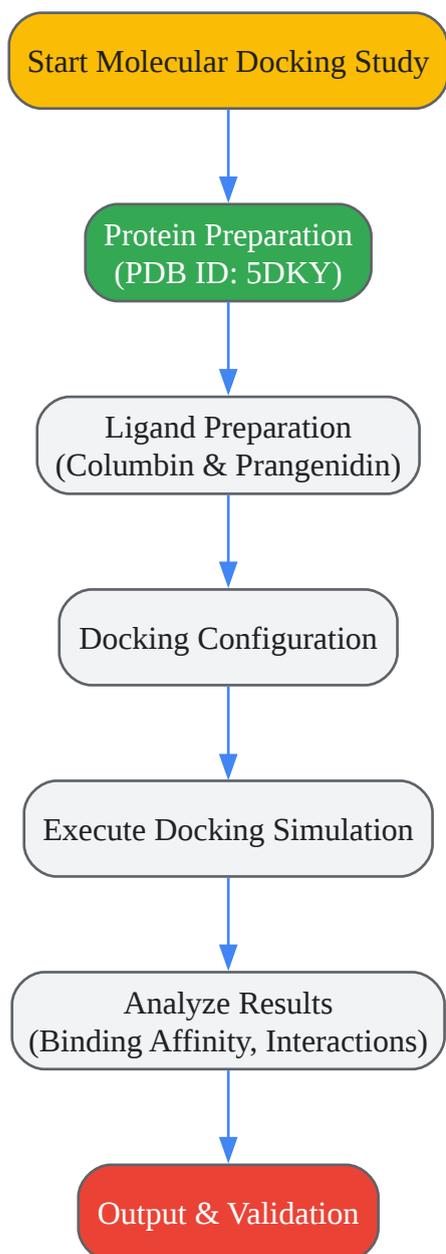
Compound	Target Protein	PDB ID	Binding Affinity (kcal/mol)	Key Interacting Amino Acids	Proposed Therapeutic Application
Columbin [1] [2] [3]	Transmembrane protease serine 2 (TMPRSS2) [1]	Not Specified	High affinity (specific score not provided) [1]	Not Specified [1]	SARS-CoV-2 infection [1]
	α -Glucosidase [2]	5DKY [2]	-8.1 [2]	ASN-301 [2]	Type-II Diabetes [2]
	Acetylcholinesterase (AChE) [3]	10CE [3]	Good inhibitory effect (IC ₅₀ : 1.2993 \pm 0.17 mg/mL) [3]	Hydrophobic and hydrogen bonds [3]	Alzheimer's Disease [3]

Compound	Target Protein	PDB ID	Binding Affinity (kcal/mol)	Key Interacting Amino Acids	Proposed Therapeutic Application
Prangenidin [2]	α -Glucosidase [2]	5DKY [2]	-7.7 [2]	GLY-228, GLU-271 [2]	Type-II Diabetes [2]

As the table shows, a direct comparison is only possible for the **α -glucosidase** target, where **columbin** demonstrates a slightly better (more negative) binding affinity than prangenidin [2]. Lower (more negative) binding affinity values in kcal/mol indicate a stronger and more stable binding interaction between the compound and the protein's active site.

Experimental Methodology Overview

The docking results for α -glucosidase were obtained using a standardized *in silico* protocol. The following diagram outlines the general workflow for such a molecular docking study, which is consistent with the methodologies cited [1] [2].



[Click to download full resolution via product page](#)

Here are the detailed steps for the key experiments cited:

- **Protein Preparation:** The 3D structure of the target protein (e.g., α -glucosidase, PDB ID: 5DKY) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, heteroatoms, and adding necessary hydrogen atoms. Kollman charges are applied, and the file is converted to the required format (e.g., PDBQT) [2].
- **Ligand Preparation:** The 3D structures of the phytochemicals (**columbin** and prangenidin) are drawn or obtained from chemical databases. Their energy is minimized, and they are optimized for docking, also being converted to PDBQT format [2].

- **Docking Execution:** The actual docking simulation is performed using software such as **PyRx** [2]. The process involves placing the ligand into the active site of the protein and searching for the optimal binding conformation with the lowest energy.
- **Analysis:** The output is analyzed for the binding affinity (reported in kcal/mol) and the specific interactions between the ligand and amino acid residues in the protein's binding pocket (e.g., hydrogen bonds, hydrophobic interactions) [2] [3].

Interpretation and Future Directions

The data suggests that both **columbin** and prangenidin are promising bioactive compounds. **Columbin**, in particular, shows a broader range of potential therapeutic applications. The stronger binding of **columbin** to α -glucosidase hints at its potential as a more effective inhibitor, but this remains a prediction until confirmed by biological assays.

To thoroughly evaluate their relative potential, the following steps would be necessary:

- **Direct Comparative Studies:** Research that docks both compounds against the same panel of disease-related targets is needed for a true head-to-head comparison.
- **In Vitro and In Vivo Validation:** The docking predictions must be validated with laboratory experiments to confirm inhibitory activity and therapeutic efficacy in biological systems.
- **ADME/Tox Studies:** Investigating the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of both compounds is crucial for assessing their viability as drug candidates [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Unravelling high-affinity binding compounds towards ... [pubmed.ncbi.nlm.nih.gov]
2. In silico Molecular Docking of α -Glucosidase with Prangenidin and... [bbrc.in]
3. (PDF) Molecular docking study on columbin isolated from Tinospora... [scispace.com]

To cite this document: Smolecule. [columbin docking score comparison prangenidin]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b606199#columbin-docking-score-comparison-prangenidin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com